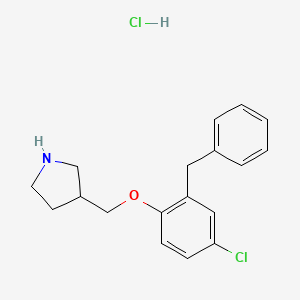
5-Bromo-2-fluoro-3-methylbenzaldehyde
Übersicht
Beschreibung
“5-Bromo-2-fluoro-3-methylbenzaldehyde” is a chemical compound with the molecular formula C8H6BrFO . It has a molecular weight of 217.04 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One key synthetic step is a Wittig reaction using various heterocyclic aldehydes . Another method involves the reaction of 5-bromo-2-fluorotoluene with anhydrous dimethylformamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6BrFO/c1-5-2-6 (4-11)8 (10)7 (9)3-5/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” has a density of 1.71 g/mL at 25 °C and a boiling point of 230 °C . It is stored at a temperature of 2-8°C . The refractive index n20/D is 1.57 (lit.) .
Wissenschaftliche Forschungsanwendungen
Synthesis Process Improvement
5-Bromo-2-fluoro-3-methylbenzaldehyde has been utilized in the synthesis of key intermediates for drug discoveries. An example includes the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, where the process chemistry laboratories successfully improved the original synthetic route by introducing the telescoping process. This improvement led to a reduction in isolation processes and an increase in total yield by 18%, while maintaining purity (Nishimura & Saitoh, 2016).
Spectroscopic Analysis and Molecular Properties
The compound has been a subject of study in spectroscopic analysis, as seen in the research of its analogs like 5-fluoro-2-methylbenzaldehyde. Density Functional Theory calculations, spectroscopic (FT-IR, FT-RAMAN) analysis, and molecular electrostatic potential analysis have been conducted to understand its vibrational frequencies and molecular structure (Iyasamy, Varadharajan, & Sivagnanam, 2016).
Application in Multicomponent Transformations
It is also involved in multicomponent transformations, as seen in the study involving 3-methylbenzaldehyde and other compounds. The structure of the new compounds synthesized in these processes is established through various spectroscopic methods and has potential biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Synthesis of Derivatives
Furthermore, derivatives of this compound have been synthesized for various applications. This includes the highly stereoselective synthesis of 2-aminobenzylidene derivatives from 2-halobenzaldehydes, which shows the versatility of this compound in chemical synthesis (Xu et al., 2014).
Electrochemical Analysis
In the field of electrochemistry, derivatives of this compound have been analyzed for their electroactive properties. Studies have investigated the electrochemical behavior of derivatives like 2-hydroxy-5-bromobenzaldehyde polyacrylamide at the mercury electrode in aqueous media (Hasdemir, Deletioglu, Solak, & Sarı, 2011).
Applications in Fluorescent pH Sensors
Some derivatives of this compound have been used in the development of fluorescent pH sensors. These sensors have shown a significant increase in fluorescence intensity within specific pH ranges, making them valuable for studying biological organelles (Saha et al., 2011).
Environmental Transformations
Lastly, this compound's derivatives have been studied for their environmental transformations by anaerobic bacteria. These studies focus on the oxidation and reduction of the aldehyde group in various halogenated aromatic aldehydes, revealing potential environmental transformation pathways (Neilson, Allard, Hynning, & Remberger, 1988).
Safety and Hazards
The safety information for “5-Bromo-2-fluoro-3-methylbenzaldehyde” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Benzaldehyde derivatives are generally known to interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It’s known that benzaldehyde derivatives can undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
Benzaldehyde derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . These properties can significantly impact the bioavailability of the compound .
Result of Action
Benzaldehyde derivatives are known to have various biological activities, which can lead to diverse cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-3-methylbenzaldehyde. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s solubility can influence its distribution in the body, thereby affecting its action and efficacy .
Eigenschaften
IUPAC Name |
5-bromo-2-fluoro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHVNWUVFDFSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682023 | |
| Record name | 5-Bromo-2-fluoro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
903875-64-9 | |
| Record name | 5-Bromo-2-fluoro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

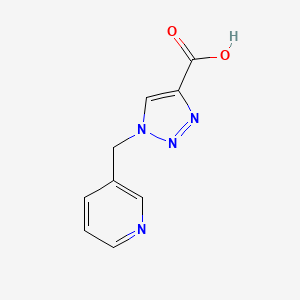
![4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374520.png)


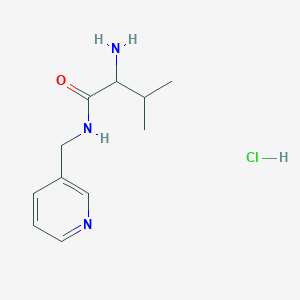
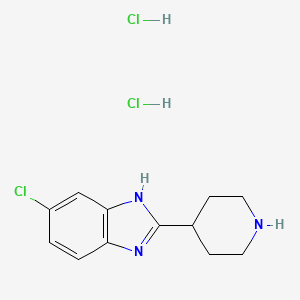
![Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine](/img/structure/B1374531.png)
![3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374532.png)
![3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374534.png)
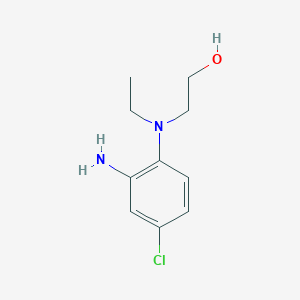
![3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374537.png)
